1-Ethoxy-1-oxopropan-2-YL undec-10-enoate
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Overview
Description
1-Ethoxy-1-oxopropan-2-yl undec-10-enoate is a chemical compound that belongs to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, which is conjugated to a C=C double bond at the α,β position
Preparation Methods
The synthesis of 1-Ethoxy-1-oxopropan-2-yl undec-10-enoate can be achieved through several methods:
Tishchenko Disproportionation Reaction: This method involves the conversion of undec-10-enal to undec-10-enyl undec-10-enoate using aluminum isopropoxide (Al(i-PrO)3) as a catalyst in hexane.
Transesterification: This method involves the reaction of ethyl undecenoate with undecenol in the presence of calcium oxide (CaO) or vanadium pentoxide (V2O5).
Reaction with Undec-10-enoyl Chloride: This method involves the reaction of undec-10-enoyl chloride with undec-10-enol in the presence of triethylamine (Et3N) or pyridine.
Chemical Reactions Analysis
1-Ethoxy-1-oxopropan-2-yl undec-10-enoate undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethoxy-1-oxopropan-2-yl undec-10-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethoxy-1-oxopropan-2-yl undec-10-enoate involves its interaction with various molecular targets and pathways. The α,β-unsaturated ester group allows the compound to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl system . This reactivity is crucial for its role in organic synthesis and materials science.
Comparison with Similar Compounds
1-Ethoxy-1-oxopropan-2-yl undec-10-enoate can be compared with other similar compounds, such as:
Undec-10-enyl undec-10-enoate: This compound is synthesized from undec-10-enal and has similar applications in organic synthesis.
Ethyl undecenoate: This compound is used in transesterification reactions to produce various derivatives.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
61484-87-5 |
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Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
(1-ethoxy-1-oxopropan-2-yl) undec-10-enoate |
InChI |
InChI=1S/C16H28O4/c1-4-6-7-8-9-10-11-12-13-15(17)20-14(3)16(18)19-5-2/h4,14H,1,5-13H2,2-3H3 |
InChI Key |
GVXSKDQFVWQTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
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